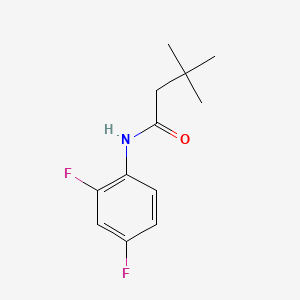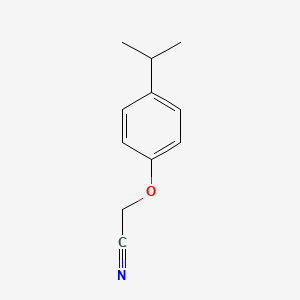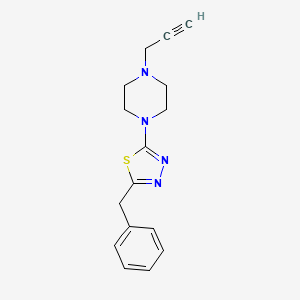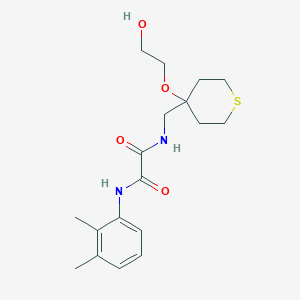
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to analyze the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable information about the compound’s chemical properties .Physical And Chemical Properties Analysis
This would include properties like the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
- Researchers explore Fo24 as a potential scaffold for developing novel drugs, especially those targeting neurological disorders like Alzheimer’s and Parkinson’s .
Medicinal Chemistry and Drug Development
Crystallography and Structural Studies
Isomer Grid Exploration
Comparison with Analogues
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-3,3-dimethylbutanamide are mammalian target of rapamycin (mTOR) , epidermal growth factor receptor (EGFR) , inducible nitric oxide synthase (iNOS) , mitogen-activated protein 2 kinase 1 (MAP2K1) , fibroblast growth factor receptor (FGFR) , and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of carbonic anhydrase 2 .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in cancer-associated pathways . The compound’s interaction with these targets can influence these pathways, leading to downstream effects that can impact cell growth, proliferation, and survival .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For instance, the inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 can lead to changes in cell growth, proliferation, and survival . Additionally, the compound’s bleaching action can lead to the death of plants by preventing photosynthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound may be moderately persistent in soil systems and very persistent in aquatic systems, depending on local conditions .
Safety and Hazards
properties
IUPAC Name |
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTGJOHRDNNBDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3,3-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2395201.png)
![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)



![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)


![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)
